N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(trifluoromethyl)benzamide
Description
N-[(2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a tetrahydronaphthalene (tetralin) ring system and a trifluoromethyl (-CF₃) substituent. The compound’s structure combines a rigid, partially saturated naphthalene scaffold with a polar hydroxy group and a lipophilic trifluoromethyl moiety. Its synthesis likely involves coupling a 2-(trifluoromethyl)benzoyl chloride with a hydroxy-substituted tetrahydronaphthalenemethylamine intermediate, analogous to methods described for related benzamides .
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c20-19(21,22)16-8-4-3-7-15(16)17(24)23-12-18(25)10-9-13-5-1-2-6-14(13)11-18/h1-8,25H,9-12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGZADXRVBVJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=CC=C3C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, 1,2,3,4-tetrahydronaphthalene, is subjected to hydroxylation to introduce the hydroxyl group at the 2-position.
Benzamide Formation: The hydroxylated naphthalene derivative is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Reactivity and Mechanistic Insights
The compound exhibits reactivity influenced by its structural features:
-
Amide group : Undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines.
-
Trifluoromethyl group : Acts as an electron-withdrawing group, directing nucleophilic aromatic substitution to meta positions .
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Tetrahydronaphthalenyl moiety : May participate in oxidation or further hydrogenation reactions, depending on the catalyst and conditions.
Nucleophilic Acyl Substitution
The amide group can react with nucleophiles (e.g., hydroxide ions) to form imidic acids or amidates:
This reaction is pH-dependent and influenced by steric hindrance from the bulky tetrahydronaphthalenyl group.
Fluorination-Induced Reactivity
The CF₃ group enhances stability and directs electrophilic substitution reactions. For example, nitration or halogenation would occur at the para position relative to the CF₃ group .
Analytical Characterization
Structural confirmation is achieved using:
-
NMR spectroscopy : To identify aromatic proton environments and amide NH groups.
-
Mass spectrometry : Detects molecular ion peaks at corresponding to the molecular formula .
4.
Scientific Research Applications
Chemical Properties and Structure
The compound features a tetrahydronaphthalene core and a trifluoromethyl-substituted benzamide moiety. Its molecular formula is , and it has a molecular weight of approximately 344.37 g/mol. The presence of a hydroxyl group enhances its solubility and reactivity, making it suitable for various biological applications.
Medicinal Chemistry
Anticancer Activity:
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of naphthalene have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that certain naphthalene derivatives showed promising results against breast cancer cell lines .
Antimicrobial Properties:
Compounds containing the trifluoromethyl group are known for their antimicrobial activity. Studies have shown that analogs of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(trifluoromethyl)benzamide exhibit moderate inhibition against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition:
The compound has potential as an enzyme inhibitor. For example, research on related compounds has shown that they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in the treatment of Alzheimer's disease .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathway often includes:
- Formation of the tetrahydronaphthalene core.
- Introduction of the hydroxymethyl group.
- Coupling with the trifluoromethyl-substituted benzoyl moiety.
Table 1: Synthetic Routes
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Alkylation | Tetrahydronaphthalene derivatives |
| 2 | Coupling | Trifluoromethylbenzoyl chloride |
| 3 | Hydrolysis | Acidic or basic conditions |
Case Studies
Case Study 1: Anticancer Screening
A recent study evaluated the anticancer efficacy of this compound against various cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Evaluation
In another investigation focused on antimicrobial activity, derivatives similar to this compound were tested against Mycobacterium tuberculosis and other pathogens. Results indicated significant inhibitory effects with minimal cytotoxicity to human cells .
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The hydroxyl group and the trifluoromethyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Biological Activity
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(trifluoromethyl)benzamide (CAS Number: 1421451-77-5) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈F₃NO₂ |
| Molecular Weight | 349.3 g/mol |
| CAS Number | 1421451-77-5 |
The compound features a trifluoromethyl group, which is known to enhance biological activity by influencing the compound's lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Hydroxy Intermediate : The starting material, 1,2,3,4-tetrahydronaphthalene, undergoes hydroxylation to introduce a hydroxyl group at the 2-position.
- Alkylation : The hydroxylated intermediate is then reacted with a trifluoromethylbenzoyl chloride to form the desired amide.
- Purification : The final product is purified through recrystallization or chromatography to achieve high purity suitable for biological assays.
Antimicrobial and Antiparasitic Activity
Research indicates that derivatives of benzamides exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown activity against various protozoan parasites such as Plasmodium falciparum and Trypanosoma cruzi .
Case Study 1: Antimalarial Activity
In a study assessing structure-activity relationships (SAR), compounds with similar structural motifs demonstrated effective inhibition of P. falciparum growth in vitro. The presence of the trifluoromethyl group was particularly noted for enhancing potency against resistant strains .
Case Study 2: Antileishmanial Activity
Another investigation highlighted that benzamide derivatives exhibited promising antileishmanial activity. Compounds were tested against Leishmania donovani, revealing that modifications in the side chains significantly influenced their efficacy .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within the parasites. These interactions may disrupt essential metabolic pathways or inhibit critical enzymes necessary for parasite survival .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound has been crucial in optimizing its biological activity. Key findings include:
- Hydroxyl Group : The presence of the hydroxyl group at position 2 of the tetrahydronaphthalene moiety enhances solubility and interaction with biological targets.
- Trifluoromethyl Group : This group significantly increases lipophilicity and metabolic stability, contributing to improved bioavailability .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?
- Methodology:
- Step 1: Use O-benzyl hydroxylamine as a nucleophile in a coupling reaction with activated acylating agents like 2-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile) .
- Step 2: Optimize solvent polarity and temperature to enhance yield. Polar aprotic solvents (e.g., CH₃CN) at 0–25°C minimize side reactions .
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
- Key Data:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Acetonitrile | 75–85 |
| Base | K₂CO₃ | 80 |
| Temperature | 25°C | 82 |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology:
- Nuclear Magnetic Resonance (NMR): Analyze ¹H and ¹³C NMR spectra for characteristic peaks (e.g., trifluoromethyl at δ ~120–125 ppm in ¹³C, hydroxyl proton at δ ~5 ppm in ¹H) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular mass with <5 ppm error .
- X-ray Crystallography (if crystalline): Resolve 3D structure to confirm stereochemistry and hydrogen bonding (e.g., hydroxyl group interactions) .
Q. What safety protocols are critical when handling this compound?
- Methodology:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Conduct reactions in a fume hood to prevent inhalation of volatile byproducts (e.g., acyl chloride fumes) .
- Waste Disposal: Neutralize acidic/basic residues before disposal and segregate halogenated waste .
Advanced Research Questions
Q. How does the hydroxyl group in the tetrahydronaphthalene moiety influence the compound’s stability under varying pH conditions?
- Methodology:
- Kinetic Stability Assay: Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Results:
| pH | Half-Life (h) | Major Degradation Pathway |
|---|---|---|
| 2 | 12 | Hydrolysis of benzamide |
| 7.4 | 48 | Oxidation of hydroxyl |
| 10 | 6 | Ring-opening of naphthalene |
Q. What computational tools can predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodology:
- Molecular Docking: Use UCSF Chimera to model interactions with target proteins. Load PDB files of receptors (e.g., cytochrome P450) and perform flexible ligand docking .
- Parameters:
- Force Field: AMBER
- Scoring Function: AutoDock Vina
- Outcome: Identify key residues (e.g., Arg122, Phe309) forming hydrogen bonds with the hydroxyl and benzamide groups .
Q. How do electronic effects of the trifluoromethyl group impact the compound’s reactivity in nucleophilic substitution reactions?
- Methodology:
- DFT Calculations: Perform Gaussian simulations to map electron density (e.g., Mulliken charges) on the benzamide ring.
- Experimental Validation: React with nucleophiles (e.g., amines, thiols) and compare rates to non-fluorinated analogs .
- Data:
| Nucleophile | k (M⁻¹s⁻¹) for CF₃-Benzamide | k (M⁻¹s⁻¹) for H-Benzamide |
|---|---|---|
| NH₃ | 0.15 | 0.45 |
| HS⁻ | 0.08 | 0.32 |
Contradictions and Resolutions
- Synthetic Yield Discrepancies: reports 80% yield using K₂CO₃, while cites 75% with NaHCO₃. Resolution: Optimize base strength and stoichiometry based on substrate solubility .
- Stability in Acidic Conditions: suggests hydrolysis at pH 2, but notes resistance in fluorinated analogs. Resolution: Introduce electron-withdrawing groups to the benzamide ring to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
